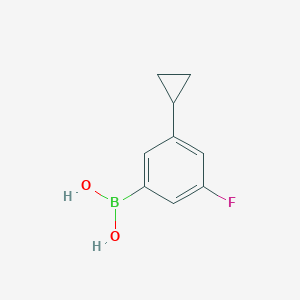

(3-Cyclopropyl-5-fluorophenyl)boronic acid

描述

(3-Cyclopropyl-5-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C9H10BFO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropyl group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

属性

分子式 |

C9H10BFO2 |

|---|---|

分子量 |

179.99 g/mol |

IUPAC 名称 |

(3-cyclopropyl-5-fluorophenyl)boronic acid |

InChI |

InChI=1S/C9H10BFO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6,12-13H,1-2H2 |

InChI 键 |

PIPFFMNILJDCSK-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC(=CC(=C1)F)C2CC2)(O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-5-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-cyclopropyl-5-fluorophenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

(3-Cyclopropyl-5-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often occurring as a side reaction in cross-coupling processes.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Acidic or basic conditions can facilitate this reaction, with water or alcohols often acting as solvents.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds and styrene derivatives are the primary products.

Protodeboronation: The major product is the corresponding aryl or alkyl compound with a hydrogen atom replacing the boronic acid group.

科学研究应用

(3-Cyclopropyl-5-fluorophenyl)boronic acid has diverse applications in scientific research:

作用机制

The mechanism of action of (3-Cyclopropyl-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

相似化合物的比较

Similar Compounds

3-Fluorophenylboronic acid: Similar structure but lacks the cyclopropyl group.

3,5-Difluorophenylboronic acid: Contains two fluorine atoms on the phenyl ring.

Cyclopropylboronic acid: Lacks the fluorine atom on the phenyl ring.

Uniqueness

(3-Cyclopropyl-5-fluorophenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis .

生物活性

(3-Cyclopropyl-5-fluorophenyl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group and a fluorophenyl moiety. The boronic acid functional group allows for interactions with various biological targets, particularly in enzyme inhibition and cellular signaling pathways.

1. Enzyme Inhibition

The compound has been studied for its role as an inhibitor of various enzymes, notably those involved in cancer proliferation and metabolic pathways. For instance, it has shown promising results in inhibiting GSK-3β, an enzyme implicated in cancer progression and neurodegenerative diseases. The IC50 value for GSK-3β inhibition has been reported at 8 nM, indicating potent activity .

2. Cell Proliferation Inhibition

Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. For example, it demonstrated an IC50 value of 0.304 μM against the Km-12 cell line, showcasing selectivity towards certain cancer types such as breast cancer (MCF-7) and endothelial cells (HUVEC) .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: GSK-3β Inhibition

In a study focusing on GSK-3β inhibitors, this compound was identified as a potent inhibitor with a competitive binding profile. This inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and certain cancers .

Case Study 2: Cancer Cell Lines

Another investigation evaluated the compound's effects on various cancer cell lines, including HeLa and murine leukemia cells. The results indicated significant antiproliferative activity, particularly in endothelial cell lines, suggesting potential applications in targeting tumor vasculature .

常见问题

Basic Questions

Q. What are the common synthetic routes for (3-Cyclopropyl-5-fluorophenyl)boronic acid, and what are the critical purification considerations?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) using halogenated precursors (e.g., 3-cyclopropyl-5-fluorobromobenzene) and boronic acid pinacol esters. Key steps include:

- Substrate Preparation : Ensure halogenated precursors are free from competing functional groups.

- Catalytic System : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) for efficient coupling .

- Purification : Boronic acids are challenging to isolate due to sensitivity to protodeboronation. Use column chromatography under inert conditions or derivatize to stable esters (e.g., pinacol boronate) for easier handling .

Q. How can NMR spectroscopy and HPLC be utilized to characterize the purity and structure of this compound?

- Methodological Answer :

- ¹¹B NMR : Identifies boronic acid species (δ ~30 ppm for free acid, δ ~10-15 ppm for boronate esters).

- ¹H/¹³C NMR : Assign cyclopropyl (δ 0.5-1.5 ppm) and fluorophenyl (δ 6.5-7.5 ppm) signals.

- HPLC : Use reverse-phase columns (C18) with acidic mobile phases (e.g., 0.1% formic acid) to minimize on-column degradation. Compare retention times with standards for purity assessment .

Q. What are the primary applications of this compound in chemosensors, and how is diol binding optimized?

- Methodological Answer : This compound is used in fluorescent or colorimetric sensors for detecting diols (e.g., glucose) via reversible boronate ester formation. Optimization strategies include:

- pH Adjustment : Operate near the boronic acid’s pKa (e.g., pH 7.4 for physiological relevance) to balance binding and solubility .

- Structural Tuning : Introduce electron-withdrawing groups (e.g., fluorine) to enhance diol affinity by lowering the pKa of the boronic acid .

Q. What factors influence the stability of this compound in aqueous solutions, and how can degradation be minimized?

- Methodological Answer : Stability depends on pH, temperature, and substituent effects.

- pH Control : Avoid strongly basic conditions (pH > 10) to prevent protodeboronation. Use buffered solutions (pH 5-8) for storage .

- Temperature : Store at 0–4°C to slow hydrolysis and oxidative deboronation .

Advanced Research Questions

Q. How do pH and temperature affect the protodeboronation kinetics of this compound, and what experimental designs are used to study this?

- Methodological Answer :

- Kinetic Profiling : Use ¹H NMR or UV-Vis spectroscopy to monitor degradation rates across pH 1–13. Cyclopropyl groups reduce protodeboronation rates compared to aryl boronic acids .

- DFT Calculations : Model transition states to predict rate maxima and identify stabilizing substituents .

Q. What methodologies are employed to incorporate this compound into dynamic covalent hydrogels for controlled drug release?

- Methodological Answer :

- Crosslinking : React with polysaccharides (e.g., alginate) via boronate-diol esters. Adjust polymer/boronic acid ratios to modulate hydrogel stiffness .

- Stimuli-Responsiveness : Exploit pH or glucose sensitivity for triggered release. Characterize swelling behavior using rheometry .

Q. What strategies enhance the bioavailability and pharmacokinetic properties of boronic acid-containing therapeutic agents like this compound?

- Methodological Answer :

- Prodrug Design : Convert to ester prodrugs (e.g., trifluoroborate salts) for improved membrane permeability.

- Bioisosterism : Replace metabolically labile groups with cyclopropyl or fluorine to enhance metabolic stability .

Q. How can LC-MS/MS with MRM mode be optimized for detecting trace impurities of this compound in pharmaceutical formulations?

- Methodological Answer :

- Ionization : Use ESI⁻ mode for enhanced sensitivity. Optimize declustering potentials (e.g., −80 V) to minimize fragmentation.

- MRM Transitions : Select precursor → product ion pairs (e.g., m/z 209 → 135) with collision energies calibrated to maximize signal-to-noise .

Q. What computational approaches are used to predict the mutagenic potential of boronic acid derivatives, including this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。